PTH-isoleucine
Overview
Description
PTH-isoleucine is an organic compound that belongs to the class of thioxoimidazolidinones. This compound is characterized by the presence of a thioxo group (C=S) attached to an imidazolidinone ring, which is further substituted with a phenyl group and a 1-methylpropyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTH-isoleucine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted isocyanate with a thioamide in the presence of a base. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
PTH-isoleucine can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a corresponding imidazolidinone derivative.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Imidazolidinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
PTH-isoleucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of PTH-isoleucine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The compound’s thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function. Additionally, the phenyl and 1-methylpropyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), which have diverse biological activities.
Imidazoles: Compounds like imidazole and its derivatives, which are known for their antifungal and antimicrobial properties.
Oxazoles: Compounds containing an oxazole ring, which are used in various pharmaceutical applications.
Uniqueness
PTH-isoleucine is unique due to its specific combination of functional groups and structural features. The presence of both a thioxo group and an imidazolidinone ring, along with the phenyl and 1-methylpropyl substituents, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-butan-2-yl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-9(2)11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRFWXLNHGJLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964899 | |
Record name | 5-(Butan-2-yl)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5066-94-4 | |
Record name | 5-(1-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5066-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5066-94-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Butan-2-yl)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1-methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is the significance of developing rapid separation techniques for PTH amino acids like 5-(1-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one?
A1: Rapid and efficient separation of PTH amino acids is crucial in protein sequencing, particularly in techniques like Edman degradation. [, ] The ability to quickly and accurately identify the PTH derivative of each amino acid allows researchers to determine the sequence of amino acids in a peptide or protein. This information is fundamental for understanding protein structure, function, and interactions.
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